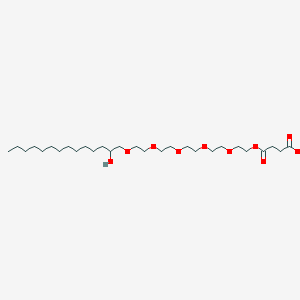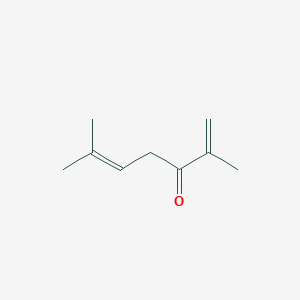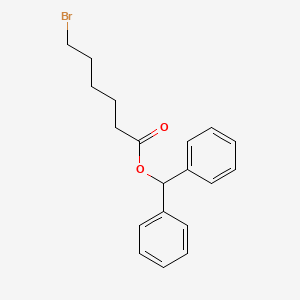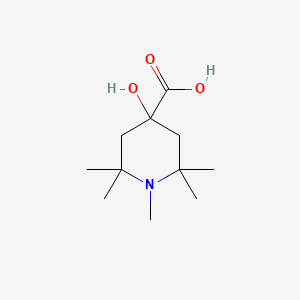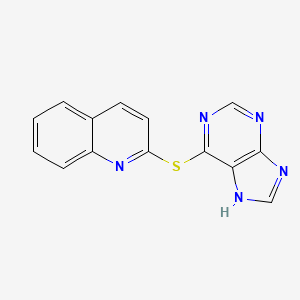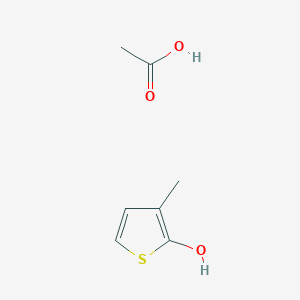![molecular formula C23H15N5O9 B14357541 (4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone CAS No. 94169-90-1](/img/structure/B14357541.png)
(4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone is a complex organic compound characterized by the presence of nitro groups and a quinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone typically involves multi-step organic reactions. The key steps include:
Nitration: Introduction of nitro groups to the phenyl and quinoline rings.
Condensation: Formation of the quinoline moiety through a condensation reaction.
Coupling: Coupling of the nitrophenyl and trinitrophenyl groups to the quinoline core.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Industry: Possible applications in the development of dyes, explosives, and polymers due to its nitro and quinoline functionalities.
Mécanisme D'action
The mechanism of action of (4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinoline moiety may also interact with DNA or enzymes, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
2,4,6-Trinitrophenyl derivatives: Known for their explosive properties and use in dyes.
Quinoline derivatives: Widely used in medicinal chemistry for their antimicrobial and anticancer properties.
Uniqueness: (4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone is unique due to the combination of nitro groups and a quinoline moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a subject of interest for further research and development .
Propriétés
Numéro CAS |
94169-90-1 |
|---|---|
Formule moléculaire |
C23H15N5O9 |
Poids moléculaire |
505.4 g/mol |
Nom IUPAC |
(4-nitrophenyl)-[2-[(2,4,6-trinitrophenyl)methyl]-2H-quinolin-1-yl]methanone |
InChI |
InChI=1S/C23H15N5O9/c29-23(15-6-8-16(9-7-15)25(30)31)24-17(10-5-14-3-1-2-4-20(14)24)11-19-21(27(34)35)12-18(26(32)33)13-22(19)28(36)37/h1-10,12-13,17H,11H2 |
Clé InChI |
WEZMUGPAIUMOPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])CC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


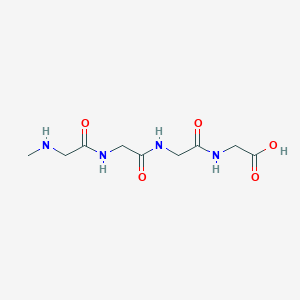
![1,1'-Binaphthalene, 2,2'-bis[(1-bromo-2-naphthalenyl)methoxy]-](/img/structure/B14357479.png)
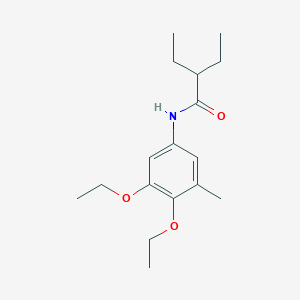
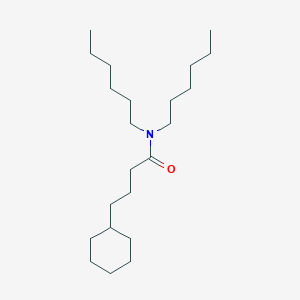
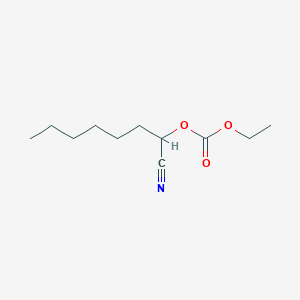
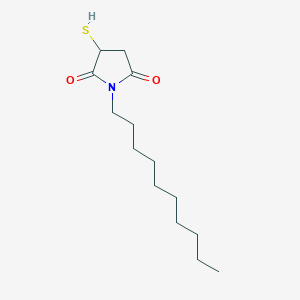
![N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14357502.png)
![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-ol](/img/structure/B14357506.png)
